2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone

Description

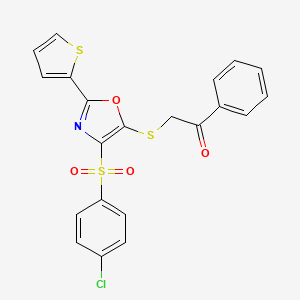

The compound 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone features a central oxazole ring substituted at position 4 with a 4-chlorophenylsulfonyl group, at position 2 with a thiophen-2-yl moiety, and at position 5 with a thioether-linked phenylethanone group.

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4S3/c22-15-8-10-16(11-9-15)30(25,26)20-21(27-19(23-20)18-7-4-12-28-18)29-13-17(24)14-5-2-1-3-6-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJQORMYEOMLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a synthetic derivative belonging to the oxazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C20H20ClNO5S3

- Molecular Weight : 486.01 g/mol

- CAS Number : 896345-95-2

- IUPAC Name : N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with oxazole structures exhibit notable antimicrobial properties. In a study evaluating several oxazol derivatives, the compound demonstrated moderate antibacterial effects against Gram-positive bacteria and antifungal activity against strains like Candida albicans .

2. Analgesic Properties

The analgesic activity of related compounds was assessed using the writhing and hot plate tests. The results showed that certain derivatives exhibited significant pain relief effects without acute toxicity, suggesting a favorable safety profile for further development .

3. Anti-inflammatory Effects

Oxazole derivatives are also known for their anti-inflammatory properties. Molecular docking studies suggested that these compounds could inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX Enzymes : By blocking COX enzymes, the compound may reduce the production of pro-inflammatory mediators.

- Antibacterial Mechanism : The presence of the sulfonamide group is thought to enhance the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing heterocyclic cores, sulfonyl groups, or thioether-linked ketones. Key differences in substituents, synthetic routes, and inferred properties are highlighted.

Heterocyclic Core and Substituent Variations

Table 1: Structural and Functional Comparisons

Electronic and Steric Effects

- Sulfonyl vs. Thioether Linkers : The sulfonyl group in the target compound (electron-withdrawing) may reduce nucleophilicity compared to thioether-linked analogs like ’s compound, which lacks a sulfonyl moiety .

- Thiophene (target compound) vs. furan () alters electron density; furan’s oxygen atom may confer stronger dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.